molecular formula C38H76NO8P B1213198 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine CAS No. 69525-80-0

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Cat. No.: B1213198
CAS No.: 69525-80-0
M. Wt: 706 g/mol
InChI Key: RFVFQQWKPSOBED-PSXMRANNSA-N
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Mechanism of Action

Target of Action

The primary target of MPPC is the biological phospholipid membrane . MPPC, as a liposome, simulates this membrane and is the main component of vesicles with concentric phospholipid bilayer membranes .

Mode of Action

MPPC interacts with its targets by mimicking the biological phospholipid membrane. It forms a concentric phospholipid bilayer membrane , which can be used to construct drug delivery systems . This interaction results in the creation of a system that can carry both highly polar water-soluble payloads and lipophilic payloads . The water-soluble payloads can be trapped in the internal aqueous space of the liposome, while the lipophilic payloads can partition into and become part of the lipid bilayer .

Biochemical Pathways

The biochemical pathways affected by MPPC primarily involve the delivery of antisense oligonucleotides . Antisense oligonucleotides are short, synthetic, single-stranded oligodeoxynucleotides that can hybridize with specific sequences of target mRNA and regulate gene expression. By delivering these oligonucleotides, MPPC can influence the expression of specific genes, thereby affecting the downstream effects of those genes .

Pharmacokinetics

The pharmacokinetic properties of MPPC are largely determined by its structure and the nature of the payloads it carries. As a liposome, MPPC can overcome problems such as inefficient cellular uptake and rapid loss in the body, especially when delivering antisense oligonucleotides . This suggests that MPPC may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved bioavailability.

Result of Action

The result of MPPC’s action is primarily seen in its ability to deliver antisense oligonucleotides effectively. This can lead to the regulation of gene expression, which can have various molecular and cellular effects depending on the specific genes targeted .

Biochemical Analysis

Biochemical Properties

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine is involved in various biochemical reactions, particularly those related to membrane dynamics and signaling. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it is a substrate for phospholipase A2, which hydrolyzes the fatty acid at the sn-2 position, releasing lysophosphatidylcholine and a free fatty acid. Additionally, this compound can interact with proteins involved in membrane fusion and trafficking, such as SNARE proteins, which facilitate vesicle docking and fusion .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by serving as a precursor for bioactive lipids, such as diacylglycerol and lysophosphatidylcholine, which act as secondary messengers in signal transduction. Furthermore, this compound can affect gene expression by altering the composition and fluidity of cell membranes, thereby influencing the activity of membrane-bound receptors and transcription factors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. This compound can bind to and activate phospholipase A2, leading to the production of lysophosphatidylcholine and free fatty acids. These products can further participate in signaling pathways and modulate cellular responses. Additionally, this compound can influence membrane curvature and dynamics, affecting processes such as endocytosis, exocytosis, and vesicle trafficking .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions but can undergo hydrolysis by phospholipases, leading to the formation of lysophosphatidylcholine and free fatty acids. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of membrane dynamics and signaling .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can enhance membrane fluidity and promote cell signaling. At high doses, it may lead to toxic effects, such as membrane destabilization and cell lysis. Studies have shown that there is a threshold effect, where the beneficial effects of this compound are observed at lower concentrations, while adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and membrane remodeling. This compound can be hydrolyzed by phospholipase A2 to produce lysophosphatidylcholine and free fatty acids, which can further participate in metabolic processes. Additionally, this compound can be incorporated into lipoproteins and transported to various tissues, where it can be utilized for membrane synthesis and repair .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be incorporated into lipoproteins, such as low-density lipoprotein and high-density lipoprotein, which facilitate its transport in the bloodstream. Additionally, this compound can interact with specific transporters and binding proteins, such as phospholipid transfer proteins, which aid in its distribution to different cellular compartments .

Subcellular Localization

This compound is primarily localized in the cell membrane, where it plays a crucial role in maintaining membrane structure and function. This compound can also be found in various subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it is involved in membrane synthesis and trafficking. The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with myristic acid and palmitic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes under controlled conditions to ensure high purity and yield. The process may include purification steps such as column chromatography to isolate the desired product .

Chemical Reactions Analysis

Comparison with Similar Compounds

Uniqueness: 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties to the lipid bilayers it forms. This asymmetry can influence the packing and phase behavior of the membranes, making it particularly useful in studies of membrane dynamics and drug delivery systems .

Properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39(3,4)5)34-44-37(40)30-28-26-24-22-20-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVFQQWKPSOBED-PSXMRANNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H76NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10989493
Record name (7R)-3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxotetradecyl)oxy]methyl]-, inner salt, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(14:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007869
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

69525-80-0
Record name 3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxotetradecyl)oxy]methyl]-, inner salt, 4-oxide, (7R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69525-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069525800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (7R)-3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxotetradecyl)oxy]methyl]-, inner salt, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10989493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-MYRISTOYL-2-PALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FZR5FU8WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the physical state of MPPC impact its interaction with enzymes like lipases?

A1: Research suggests that lateral phase separation of MPPC and fatty acids in a monolayer is not required for lipase activity. [] Experiments using MPPC and docosadienoic acid, which are miscible in the liquid-expanded state, showed similar lipid composition dependencies for lipase-catalyzed oxygen exchange as those observed in systems with potential for phase separation. [] This supports the idea that lipase regulation might occur within a single surface phase, possibly through a percolation-based mechanism. []

Q2: How does the presence of cholesterol affect the phase transition temperature of MPPC bilayers?

A2: The addition of cholesterol to an MPPC bilayer has been shown to decrease the phase transition temperature. Specifically, for every 1 mol% increase in cholesterol concentration, the phase transition temperature of the MPPC bilayer decreases by approximately 0.38 °C. [] This suggests that cholesterol influences the molecular ordering and packing within the MPPC bilayer, ultimately impacting its thermotropic behavior.

Q3: Can microcantilevers be used to study the phase transition behavior of MPPC?

A3: Yes, microcantilevers can effectively measure the phase transition temperature (Tm) of supported lipid bilayers like those formed by MPPC. [] As the MPPC bilayer transitions from a solid-like to a liquid-like state, there is a change in surface stress on the underlying support. [] Microcantilevers are sensitive enough to detect these surface stress changes, allowing for accurate determination of the phase transition temperature. [] This technique has also been used to differentiate between the phase transition behavior of MPPC in a bilayer versus a monolayer configuration. []

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